![molecular formula C18H17N5O2 B2393905 3-(2-morfolino-6,7-dihidro-5H-pirrolo[3,4-d]pirimidin-6-carbonil)benzonitrilo CAS No. 2034273-16-8](/img/structure/B2393905.png)
3-(2-morfolino-6,7-dihidro-5H-pirrolo[3,4-d]pirimidin-6-carbonil)benzonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a morpholine ring, a pyrrolo[3,4-d]pyrimidine core, and a benzonitrile group, making it a molecule of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
Anticancer Activity
One of the primary applications of this compound is in oncology. Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to apoptosis in cancer cells, making these compounds promising candidates for cancer therapy.
Case Studies:
- In vitro Studies: Various studies have demonstrated that compounds with similar structures induce apoptosis in several cancer cell lines. For instance, a study found that certain pyrrolo[3,4-d]pyrimidine derivatives effectively inhibited tumor growth in xenograft models, showcasing their potential as anticancer agents .
Antiviral Properties
The compound has also been investigated for its antiviral properties. Research has identified 4,7-disubstituted pyrrolo[2,3-d]pyrimidines as promising antiviral agents against viruses such as Zika virus (ZIKV). The structural modifications enhance their efficacy and reduce toxicity compared to other antiviral agents.
Case Studies:
- ZIKV Inhibition: A study highlighted the effectiveness of certain derivatives against ZIKV, demonstrating good titer-reducing capacity and lower toxicity profiles compared to established antiviral drugs .
Inhibition of Neutrophil Elastase
Another significant application is the inhibition of human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Compounds that inhibit HNE can potentially mitigate the inflammatory response associated with these conditions.
Case Studies:
- Therapeutic Potential: Inhibitors of HNE have shown promise in preclinical models for reducing inflammation and tissue damage in lung diseases .
Focal Adhesion Kinase Inhibition
The compound has also been explored for its ability to inhibit focal adhesion kinases (FAK), which play a critical role in cancer metastasis and progression. Dual inhibition of FAK and Pyk2 has been suggested as a strategy to enhance anti-cancer effects.
Case Studies:
- Tumor Growth and Metastasis: Research indicates that compounds targeting FAK can inhibit tumor growth and metastasis effectively in various cancer models .
Synthesis and Structural Modifications
The synthesis of 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile typically involves multi-step synthetic routes that allow for structural modifications to enhance biological activity.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Pyrrolo[3,4-d]pyrimidine | Contains a bicyclic structure; known for CDK inhibition | Anticancer activity |
Morpholino-substituted derivatives | Enhances solubility; various biological activities | Antiviral properties |
Neutrophil elastase inhibitors | Targets inflammatory pathways | Reduces inflammation in lung diseases |
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibitReceptor-interacting protein kinase 1 (RIPK1) , a key regulator in necroptosis and inflammation, and Ataxia telangiectasia and Rad3-related (ATR) kinase , a key protein in the DNA damage response. These targets play crucial roles in cell survival and death, making them attractive targets for cancer therapy .
Mode of Action
Similar compounds have been shown to bind effectively to the allosteric pocket of ripk1, serving as a type iii inhibitor . This binding inhibits the kinase activity of RIPK1, preventing the induction of necroptosis and inflammation .
Biochemical Pathways
The compound likely affects the necroptosis pathway by inhibiting RIPK1 . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. By blocking RIPK1, the compound prevents the initiation of this pathway, potentially leading to reduced inflammation and cell death .
Pharmacokinetics
Similar compounds have been reported to have good oral exposure , suggesting that this compound may also have favorable ADME properties.
Result of Action
The inhibition of RIPK1 by this compound could lead to potent anti-necroptotic activity in both human and mouse cellular assays . This could result in reduced inflammation and cell death, which could be beneficial in the treatment of diseases where these processes are dysregulated .
Métodos De Preparación
The synthesis of 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile can be achieved through multicomponent reactions (MCRs). These reactions are highly efficient and involve the sequential combination of three or more substrates in a single reaction vessel. One common synthetic route involves the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process . This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .
Análisis De Reacciones Químicas
3-(2-Morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Comparación Con Compuestos Similares
3-(2-Morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile can be compared with other similar compounds, such as:
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Pyrazolo[3,4-d]pyrimidine derivatives
- 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives
These compounds share similar structural features, such as the pyrrolo[3,4-d]pyrimidine core, but differ in their substituents and specific biological activities. The unique combination of the morpholine ring, pyrrolo[3,4-d]pyrimidine core, and benzonitrile group in 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile contributes to its distinct chemical and biological properties.
Actividad Biológica
3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structural arrangement that includes a morpholino group and a pyrrolo[3,4-d]pyrimidine core. The synthesis typically involves multicomponent reactions (MCRs), such as the Ugi-Zhu three-component reaction combined with subsequent cycloaddition and acylation processes .
Chemical Formula: C₁₈H₁₈N₄O₂
Anticancer Properties
Research indicates that 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile exhibits significant anticancer activity. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
Mechanism of Action:
- Inhibition of CDKs: This leads to cell cycle arrest and subsequent apoptosis in cancer cells.
- Targeting Tumor Growth: The compound has been associated with inhibiting tumor growth and metastasis in preclinical models .
Antimicrobial Activity
The compound's derivatives have been tested against several microbial strains. While specific data on this compound's antimicrobial efficacy is limited, related pyrimidine derivatives have shown activity against E. coli, S. aureus, and other pathogens .
Case Studies and Research Findings
-
Antitumor Activity in Preclinical Models:
- A study demonstrated that compounds structurally related to 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile significantly inhibited the proliferation of cancer cells expressing folate receptors .
- The most active analogs induced S-phase accumulation and apoptosis, suggesting effective targeting of metabolic pathways essential for tumor growth.
- Structure-Activity Relationship (SAR) Studies:
Data Table: Comparative Biological Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile | Morpholino group; pyrrolo-pyrimidine core | Anticancer activity through CDK inhibition |
5-substituted pyrrolo[2,3-d]pyrimidines | Folate receptor targeting | Induces apoptosis in FRα-expressing cells |
Pyrazolo[3,4-d]pyrimidines | Similar core structure | Anticancer properties with varied mechanisms |
Propiedades
IUPAC Name |
3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c19-9-13-2-1-3-14(8-13)17(24)23-11-15-10-20-18(21-16(15)12-23)22-4-6-25-7-5-22/h1-3,8,10H,4-7,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXNDYTUQWXMGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CC(=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.